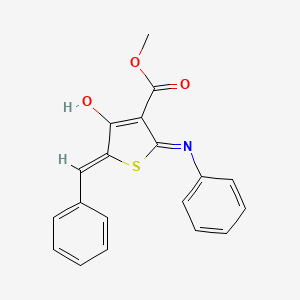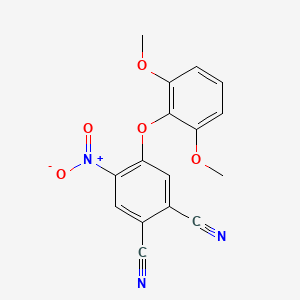![molecular formula C17H23N3O6 B6128831 diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6128831.png)
diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate, commonly known as DMABN, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DMABN belongs to the class of hydrazones and has a molecular formula of C16H22N4O5.
Aplicaciones Científicas De Investigación
DMABN has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. DMABN has been shown to exhibit potent antioxidant, anticancer, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of DMABN is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular metabolism. DMABN has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
DMABN has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting oxidative stress. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMABN has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABN has several advantages for lab experiments, including its potent antioxidant and anticancer properties, and its potential use as a fluorescent probe for the detection of metal ions in biological systems. However, the complex synthesis method and limited availability of DMABN can be a limitation for its use in lab experiments.
Direcciones Futuras
There are several future directions for DMABN research, including the development of more efficient synthesis methods, the study of its potential use in the treatment of various diseases, and the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of DMABN and its potential applications in various fields of science.
Conclusion
DMABN is a synthetic compound that has been extensively studied for its potential applications in various fields of science. It exhibits potent antioxidant, anticancer, and antimicrobial properties, and has been studied for its potential use in the treatment of various diseases. DMABN has several advantages for lab experiments, but its complex synthesis method and limited availability can be a limitation. Further research is needed to fully understand the mechanism of action of DMABN and its potential applications in various fields of science.
Métodos De Síntesis
DMABN can be synthesized through a multistep process involving the condensation of diethyl malonate with 2,4-dimethoxybenzaldehyde and hydrazine hydrate. The resulting product is then subjected to further reactions to obtain the final product, DMABN. The synthesis of DMABN is a complex process that requires skilled chemists and specialized equipment.
Propiedades
IUPAC Name |
ethyl (E)-2-[(E)-N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]carbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-5-25-16(21)14(17(22)26-6-2)15(18)20-19-10-11-7-8-12(23-3)9-13(11)24-4/h7-10,21H,5-6H2,1-4H3,(H2,18,20)/b16-14+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMREHQKPNXQC-CUCDIRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN=CC1=C(C=C(C=C1)OC)OC)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N=C/C1=C(C=C(C=C1)OC)OC)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-methyl-2-propen-1-yl)amine](/img/structure/B6128764.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6128779.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)

![dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate](/img/structure/B6128805.png)
![2-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B6128818.png)
![1-isobutyl-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)piperidine](/img/structure/B6128824.png)



![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
![methyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6128849.png)